(E)-3-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
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Overview
Description
(E)-3-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)pyrrolidin-3-yl)oxazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[d][1,3]dioxole derivative, followed by its acylation to introduce the acryloyl group. The pyrrolidine ring is then constructed through a cyclization reaction, and finally, the oxazolidine-2,4-dione moiety is formed via a condensation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)pyrrolidin-3-yl)oxazolidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the acryloyl group to an alkyl group or to reduce other functional groups within the molecule.
Substitution: The aromatic ring and the heterocyclic moieties can undergo substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or alkane. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
(E)-3-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)pyrrolidin-3-yl)oxazolidine-2,4-dione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development. It could be tested for its effects on various biological targets.
Medicine: Potential medicinal applications include its use as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: In materials science, the compound could be used to develop new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-3-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)pyrrolidin-3-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound may exert its effects through binding to active sites, altering protein conformation, or interfering with signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (E)-3-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)pyrrolidin-3-yl)oxazolidine-2,4-dione include other derivatives of benzo[d][1,3]dioxole, pyrrolidine, and oxazolidine-2,4-dione. Examples include:
- This compound analogs with different substituents on the aromatic ring.
- Compounds with variations in the heterocyclic moieties, such as different ring sizes or additional functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination can result in unique chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
3-[1-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O6/c20-15(4-2-11-1-3-13-14(7-11)25-10-24-13)18-6-5-12(8-18)19-16(21)9-23-17(19)22/h1-4,7,12H,5-6,8-10H2/b4-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNHVQYAAIURRN-DUXPYHPUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)COC2=O)C(=O)C=CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1N2C(=O)COC2=O)C(=O)/C=C/C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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